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Introduction
Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor

of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR)

pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth,

proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a

multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors,

particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse

Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often

constitutively active, making it a prime therapeutic target.[4][6][7]

Paxalisib's defining characteristic is its ability to effectively cross the blood-brain barrier, a

significant hurdle that limits the efficacy of many systemic cancer therapies in treating central

nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these

difficult-to-treat childhood cancers. This document provides a detailed overview of the core

preclinical data for paxalisib in pediatric brain tumor models, focusing on quantitative

outcomes, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: PI3K/Akt/mTOR Inhibition
Paxalisib functions by specifically inhibiting class I PI3K, which in turn prevents the activation

of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the

phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell

growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its
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potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug

Designation for both DIPG and AT/RT.[1][9][10][11]
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Caption: Paxalisib inhibits the PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy in Atypical Teratoid/Rhabdoid
Tumors (AT/RT)
AT/RTs are among the most common and aggressive malignant brain tumors in infants, with

limited effective treatment options.[6] Preclinical studies have demonstrated the potential of

paxalisib as both a monotherapy and in combination regimens.

Quantitative Data: AT/RT Models
Model Type Treatment Key Finding

Statistical
Significance

Reference

Orthotopic

Xenograft

Paxalisib

Monotherapy

Extended

median survival

from 40 to 54

days

p=0.001 (log-

rank test)
[6]

In Vitro

Paxalisib +

Mirdametinib

(MEK Inhibitor)

Synergistic

reduction in

AT/RT growth

and viability

Bliss synergy

score: 16.77
[6]

Experimental Protocols
Orthotopic Xenograft Model: Human AT/RT cells were surgically implanted into the brains of

immunodeficient mice. Tumor growth was monitored, and mice were treated with paxalisib.

Survival was the primary endpoint, with statistical analysis performed using the log-rank test.

[6]

RNA Sequencing (RNASeq): To understand mechanisms of resistance, RNA was extracted

from tumor tissue after paxalisib treatment. Subsequent sequencing and KEGG pathway

analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]

Western Blot Analysis: Protein lysates from treated cells were used to determine the levels of

key proteins. This method confirmed that the combination of paxalisib and mirdametinib
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induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP,

pRB, P21, and P16 levels.[6]

Resistance Pathway and Combination Strategy
RNASeq analysis revealed that inhibiting the PI3K pathway with paxalisib led to a

compensatory activation of the MAPK pathway, a known parallel signaling cascade that also

promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.
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Caption: Experimental workflow for paxalisib in AT/RT models.
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The combination of paxalisib with the MEK inhibitor mirdametinib demonstrated significant

synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]

Preclinical Efficacy in Diffuse Midline Glioma (DMG)
/ DIPG
DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with

no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors.

[4][7]

Quantitative Data: DIPG Models
Model Type Treatment Key Finding Reference

DIPG PDX Model

(SU-DIPG-VI)
Paxalisib + ONC201

Synergistically

extended survival

from 73 to 100 days

(37% increase)

[12][13][14]

DIPG PDX Model

(SF8626)
Paxalisib + ONC201

Synergistically

extended survival

from 36 to 43 days

(19% increase)

[12][13][14]

Experimental Protocols
Patient-Derived Xenograft (PDX) Models: Two aggressive autopsy-derived DIPG models,

SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor

tissue into immunodeficient mice to create a system that more closely mimics human

disease.[12]

Pharmacological Studies: The brain-penetrant small molecule ONC201 was initially tested,

but resistance was observed.[12]

Proteomic and Genomic Analysis: Comprehensive analysis of the treated tumors revealed

that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT

signaling, creating a dependency that could be exploited.[12] This finding provided the

rationale for combining ONC201 with a PI3K/AKT inhibitor.
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Combination Strategy in DIPG
The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a

resistance mechanism through the PI3K/AKT pathway. The addition of paxalisib effectively

counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG

models.[12][13] This preclinical evidence supported the initiation of a Phase II clinical trial

(PNOC022) evaluating the combination of paxalisib and ONC201 in children with DMG.[13]
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Caption: Logic for combining paxalisib with ONC201 in DIPG.
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Pediatric Pharmacokinetics
A first-in-pediatrics Phase I study (NCT03696355) was conducted to establish the safety and

maximum tolerated dose (MTD) of paxalisib in children with newly diagnosed DIPG or other

DMGs.[15][16]

Quantitative Pharmacokinetic Data
Dose Level

AUC0-48h
(hr·ng/mL)

Mean Half-Life
(hr)

Finding Reference

27 mg/m² 3399 ± 1301 20.6 ± 9.1

Established as

the pediatric

MTD

[16]

35 mg/m² 4462 ± 2868 20.6 ± 9.1

Exceeded MTD

(Dose-limiting

toxicities

observed)

[16]

Experimental Protocol: Phase I Study
Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and

pharmacokinetic properties of once-daily oral paxalisib following focal radiotherapy.[16]

Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.

[16]

Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on

samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).

[16]

Key Outcome: The pediatric MTD was established at 27 mg/m², which is roughly 80% of the

adult MTD. The safety profile was comparable to that observed in adults, with the most

common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[16]

Conclusion
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Preclinical data provide a robust rationale for the clinical investigation of paxalisib in pediatric

brain tumors. In AT/RT models, paxalisib monotherapy extends survival, and combination with

a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG

models, paxalisib synergizes with ONC201 to significantly prolong survival by counteracting a

treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have

successfully established a pediatric maximum tolerated dose, demonstrating a safety profile

consistent with that in adults.[16] These foundational preclinical findings have paved the way

for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful

therapeutic advances for children with these devastating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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